molecular formula C13H7ClF3N3OS2 B2517805 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide CAS No. 338777-50-7

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

Cat. No. B2517805
CAS RN: 338777-50-7
M. Wt: 377.78
InChI Key: PKSWFWGCWIEQQD-UHFFFAOYSA-N
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Description

The compound "2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide" is a chemically complex molecule that is likely to have interesting properties and potential applications in various fields, including pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of amide bonds, introduction of sulfanyl groups, and the use of various catalysts and reagents to achieve the desired molecular architecture. For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves converting aromatic acids into esters, hydrazides, and then oxadiazole-2-thiols, which are further reacted to obtain the target compounds . Similar synthetic strategies could be applicable to the compound of interest, with appropriate modifications to accommodate its unique structural features.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and computational methods. For instance, the vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . The crystal structures of similar molecules have revealed folded conformations and the inclination of pyrimidine rings relative to benzene rings . These findings suggest that the compound may also exhibit a non-planar structure with specific geometric features that could be elucidated through similar analytical approaches.

Chemical Reactions Analysis

The reactivity of sulfanyl acetamides and related compounds can lead to various chemical transformations. For example, intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides can yield pyridin-2(1H)-ones with a divalent sulfur atom bonded to a heterocyclic ring . The compound of interest may also undergo similar reactions, potentially leading to the formation of novel heterocyclic structures with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamides are influenced by their molecular structure and the nature of their substituents. The vibrational spectral analysis and molecular docking studies of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, for instance, have provided insights into the stability, charge distribution, and potential biological activity of the molecule . These properties are critical for understanding the behavior of the compound in different environments and for predicting its interactions with biological targets.

Scientific Research Applications

Antithrombotic Properties

This compound has shown notable antithrombotic properties in several animal thrombosis models. It was found to be effective when administered both intravenously and orally in rat venous thrombosis, arterio-venous shunt models, rat carotid artery thrombosis, and rabbit venous thrombosis. These findings indicate the compound's potential as a potent oral antithrombotic agent in various thrombosis models (Lorrain et al., 2003).

Anticonvulsant Activity

The compound has also been associated with anticonvulsant activity. N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs with similar structural components, were synthesized and evaluated for anticonvulsant activity. These molecules demonstrated significant activity, particularly in the maximal electroshock (MES) seizures, indicating their potential use in treating certain types of epilepsy (Kamiński, Wiklik, & Obniska, 2015).

Bioavailability and Absorption Studies

The compound's physicochemical and biopharmaceutical properties were studied, especially focusing on its absorption characteristics in dogs. The research found that its absorption was dependent on the surface area of particles administered and independent of crystal forms. These studies are crucial for understanding the drug's behavior in biological systems and can guide the development of dosage forms and administration routes (Euler et al., 2004).

Gastroprotective and Antisecretory Activity

The compound's structural analogs have shown promising gastroprotective and antisecretory activities. Studies have demonstrated that certain N-(phenoxypropyl)acetamide derivatives, which share a similar thioether function with the compound, exhibited potent gastroprotective activity in rat models. These findings suggest potential therapeutic applications for ulcer treatment and stress-induced gastric issues (Sekine et al., 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyanothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3OS2/c14-9-3-8(13(15,16)17)5-19-12(9)23-6-10(21)20-11-7(4-18)1-2-22-11/h1-3,5H,6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSWFWGCWIEQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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